

Technical Characterization Guide: 4-Methyl-1H-indol-5-ol

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Compound of Interest

Compound Name: 4-methyl-1H-indol-5-ol

CAS No.: 19499-97-9

Cat. No.: B1342931

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Part 1: Executive Summary & Structural Logic

Compound Identity:

- IUPAC Name: **4-methyl-1H-indol-5-ol**
- CAS Number: 27503-65-9 (Generic for methyl-hydroxyindole isomers; specific isomer verification required via NMR)
- Molecular Formula: C₁₀H₁₀N₁O₁
- Exact Mass: 147.0684 Da^[2]

Structural Significance: The **4-methyl-1H-indol-5-ol** scaffold presents a unique spectroscopic challenge due to the steric and electronic interaction between the methyl group at position C4 and the hydroxyl group at position C5. Unlike the more common 5-hydroxyindole, the C4-methyl group breaks the symmetry of the electronic induction on the benzene ring and introduces a diagnostic nuclear Overhauser effect (NOE) between the methyl protons and the C3-H proton.

Part 2: Spectroscopic Data (NMR, IR, MS)[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-d

is the required solvent. Chloroform-d (CDCl

) often leads to broadening of the hydroxyl (OH) and amine (NH) signals due to exchange processes and poor solubility of hydroxyindoles.

H NMR Data (400 MHz, DMSO-d

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Position	Shift (ppm)	Multiplicity	Integral	Coupling (Hz)	Assignment Logic
NH (1)	10.80 - 11.00	Broad Singlet	1H	-	Typical indole NH; deshielded by aromatic ring current.
H-2	7.15 - 7.25	Triplet/Doublet	1H		-proton to nitrogen; couples with H-3.
H-3	6.35 - 6.45	Triplet/Doublet	1H		-proton; shielded relative to H-2. Shows NOE with 4-Me.
H-6	6.60 - 6.70	Doublet	1H		Ortho to H-7; shielded by C5-OH electron donation.
H-7	7.05 - 7.15	Doublet	1H		Ortho to H-6; less shielded than H-6.
5-OH	8.50 - 8.80	Broad Singlet	1H	-	Phenolic OH; shift is highly concentration /temperature dependent.
4-Me	2.35 - 2.45	Singlet	3H	-	Diagnostic signal.

Downfield
from aliphatic
methyl due to
aromatic ring.

C NMR Data (100 MHz, DMSO-d

Carbon Type	Shift (ppm)	Assignment
C-OH (C5)	148.5 - 150.0	Deshielded quaternary carbon attached to oxygen.
C-N (C7a)	130.0 - 132.0	Bridgehead carbon.
C-2	124.0 - 126.0	-carbon in pyrrole ring.
C-4	110.0 - 112.0	Quaternary carbon bearing the methyl group.
C-7	111.0 - 112.5	Aromatic CH.
C-6	108.0 - 109.5	Aromatic CH (shielded by OH).
C-3	100.0 - 102.0	-carbon in pyrrole ring (typically most shielded aromatic).
4-Me	14.0 - 16.0	Methyl carbon.

Mass Spectrometry (MS)

Method: Electron Impact (EI) or ESI+ (Electrospray Ionization).

- Molecular Ion (M

):

147 (Base peak in EI often).

- Key Fragmentation Pathways:

- 147

146: Loss of H

(Formation of stable quinoid-like cation).

- 147

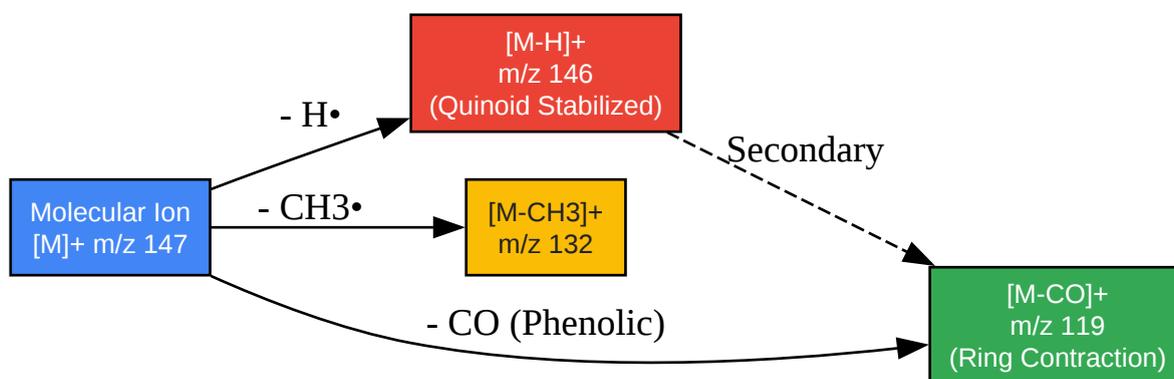
132: Loss of CH

(Loss of the methyl group).

- 147

119: Loss of CO (Characteristic of phenols, ring contraction).

Fragmentation Logic Diagram



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Caption: Primary fragmentation pathways for **4-methyl-1H-indol-5-ol** under Electron Impact (EI) ionization.

Infrared (IR) Spectroscopy

Sampling: KBr Pellet or ATR (Attenuated Total Reflectance).

Frequency (cm)	Vibration Mode	Intensity	Notes
3350 - 3450	O-H Stretch	Broad, Strong	H-bonded; broadness depends on dryness.
3380 - 3420	N-H Stretch	Sharp (if free)	Often overlaps with OH broad band.
2900 - 2950	C-H Stretch (Aliphatic)	Medium	Methyl group C-H stretches.
1580 - 1620	C=C Aromatic	Strong	Indole ring breathing modes.
1450 - 1470	CH Bend	Medium	Methyl deformation.
1200 - 1250	C-O Stretch	Strong	Phenolic C-O stretch (Diagnostic).

Part 3: Experimental Protocols & Validation

Protocol 1: NMR Sample Preparation (Critical for OH/NH detection)

To ensure the sharpest resolution of the exchangeable protons (OH and NH), which are critical for distinguishing isomers, follow this strict protocol:

- Drying: Dry the solid compound in a vacuum desiccator over P

O

for 4 hours to remove lattice water.

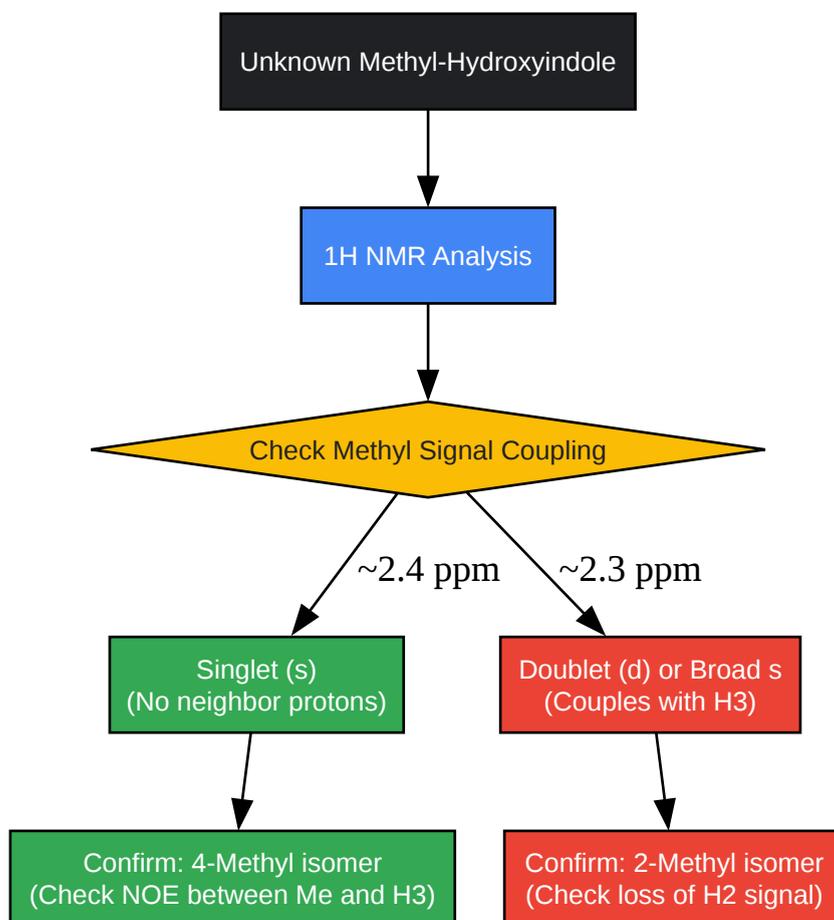
- Solvent: Use DMSO-d

(99.9% D) from a fresh ampoule. Avoid "old" DMSO which absorbs atmospheric water (water signal at 3.33 ppm will obscure the region).

- Concentration: Prepare a solution of 5-10 mg of compound in 0.6 mL of solvent.
 - Note: Higher concentrations may cause stacking effects, shifting aromatic protons upfield. [3]
- Acquisition: Run at 298 K. If OH broadening occurs, lower temperature to 273 K to slow the exchange rate.[3]

Protocol 2: Structural Differentiation (Isomer Check)

Distinguishing 4-methyl-5-hydroxyindole from 2-methyl-5-hydroxyindole (Nenitzescu product) is a common quality control requirement.



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Caption: Logic flow for distinguishing the 4-methyl isomer from the common 2-methyl Nenitzescu byproduct.

References

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- Spectroscopic Data of Indoles: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[3] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General reference for substituent effects on indole shifts).
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Sources

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